2-(Aminomethyl)-3-isopropoxyphenol
Description
The compound "2-(Aminomethyl)-3-isopropoxyphenol" is a phenolic derivative characterized by an aminomethyl (-CH₂NH₂) group at the 2-position and an isopropoxy (-OCH(CH₃)₂) group at the 3-position of the benzene ring.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(aminomethyl)-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-10-5-3-4-9(12)8(10)6-11/h3-5,7,12H,6,11H2,1-2H3 |
InChI Key |
XWSCQGSDBGNGHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, a Grignard reagent can be used to introduce the propan-2-yloxy group onto the phenol ring . The reaction typically requires dry ether as a solvent to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in various chemical reactions. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2-(Aminomethyl)piperidine (CAS 22990-77-8)
- Structure: A piperidine ring with an aminomethyl substituent.
- Use: Laboratory chemical (non-food/drug applications).
- Its reactivity and applications (e.g., catalysis, ligand synthesis) would differ significantly.
Aminomethyl Phosphonic Acid ()
- Structure: Phosphonic acid derivative with an aminomethyl group.
- Use : Chelating agent, herbicide metabolite.
- Key Differences: The phosphonic acid group introduces distinct chemical properties (e.g., metal chelation) absent in the phenolic target compound.
2-Amino-2-methyl-1-propanol ()
- Structure: Amino alcohol with branched alkyl chains.
- Use : Buffer agent, corrosion inhibitor.
- Key Differences: Lacks aromaticity and phenolic -OH groups, leading to different solubility and reactivity profiles.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Absence of Target Compound Data: The provided evidence lacks direct references to "2-(Aminomethyl)-3-isopropoxyphenol," making a precise comparison impossible.
- Structural Analogues: Compounds like 2-(Aminomethyl)piperidine and aminomethyl phosphonic acid highlight the role of functional groups in dictating reactivity. For example, phenolic -OH groups typically enhance solubility and participate in hydrogen bonding, whereas aliphatic amines (e.g., piperidine derivatives) are more basic and nucleophilic .
Critical Notes
This could indicate a typographical error or incomplete data sourcing.
Recommendations : Verify the compound’s CAS number or IUPAC name for accuracy. Consult specialized databases (e.g., SciFinder, Reaxys) for peer-reviewed studies.
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